molecular formula C5H14ClNO B2741158 3-Amino-3-methyl-2-butanol hydrochloride CAS No. 123743-86-2

3-Amino-3-methyl-2-butanol hydrochloride

Cat. No.: B2741158
CAS No.: 123743-86-2
M. Wt: 139.62
InChI Key: RRYZUVBCTHMABY-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-2-butanol hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a derivative of 3-amino-3-methyl-2-butanol, where the amino group is protonated and paired with a chloride ion. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

3-Amino-3-methyl-2-butanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various formulations.

Safety and Hazards

The compound is associated with several hazard statements, including H315, H318, H335, and H412 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and not getting the compound in eyes, on skin, or on clothing .

Relevant Papers Several papers have been published on the topic of 3-Amino-3-methyl-2-butanol hydrochloride. These papers discuss various aspects of the compound, including its thermodynamic and transport properties , and its use in the flavor and fragrance industry . Further analysis of these papers could provide more detailed information on the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-2-butanol hydrochloride typically involves the reaction of 3-amino-3-methyl-2-butanol with hydrochloric acid. The reaction is straightforward and involves the protonation of the amino group by the acid, resulting in the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The reaction is usually carried out in a solvent like water or ethanol, and the product is isolated by crystallization or precipitation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-2-butanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-1-butanol: A similar compound with a different position of the amino group.

    3-Amino-2-methyl-1-butanol: Another related compound with a different substitution pattern.

Uniqueness

3-Amino-3-methyl-2-butanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable salts with acids makes it particularly useful in pharmaceutical applications, where stability and solubility are crucial.

Properties

IUPAC Name

3-amino-3-methylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(7)5(2,3)6;/h4,7H,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYZUVBCTHMABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123743-86-2
Record name 3-amino-3-methylbutan-2-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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